3-chloro-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide
Overview
Description
3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is a chemical compound with the molecular formula C18H20ClN3O. It is known for its unique structure, which includes a chloro-substituted benzohydrazide moiety linked to a diethylamino-substituted phenyl group through a methylene bridge.
Preparation Methods
The synthesis of 3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-[4-(diethylamino)benzylidene]benzohydrazide: This compound has a similar structure but lacks the (E)-configuration, which may affect its reactivity and biological activity.
3-chloro-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide:
Properties
IUPAC Name |
3-chloro-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-3-22(4-2)17-10-8-14(9-11-17)13-20-21-18(23)15-6-5-7-16(19)12-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMNNKKXDCHZOR-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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